4-Chlorobenzoin
Overview
Description
4-Chlorobenzoin is a chemical compound that is widely used in scientific research applications. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. This compound has a molecular formula of C7H5ClO2 and a molecular weight of 170.57 g/mol.
Scientific Research Applications
Biodegradation and Environmental Applications
Microbial Biodegradation of Chlorinated Compounds : Research demonstrates that microbial strains, such as Achromobacter sp. and Bacillus brevis, can degrade chlorobiphenyls (a category including compounds related to 4-Chlorobenzoin) into less harmful substances like 4-chlorobenzoic acid, highlighting a significant application in pollution mitigation and environmental restoration (Massé et al., 1984). Similarly, Lysinibacillus macrolides DSM54T has shown promising results in degrading 4-chlorobenzoic acid, a related compound, under optimized conditions, suggesting its potential in bioremediation efforts (Samadi et al., 2020).
Molecular Biology and Biochemistry Insights
Enzymatic Action on Chlorinated Compounds : The crystal structure analysis of 4-chlorobenzoate:CoA ligase/synthetase offers insights into the enzymatic degradation pathways of chlorinated organic pollutants, shedding light on the molecular mechanisms that could be harnessed for environmental clean-up processes (Gulick et al., 2004).
Advanced Oxidation Processes
Ozonation and Electrolysis in Degradation : The advanced oxidation process combining ozonation with electrolysis has been studied for its efficiency in degrading 4-chlorobenzoic acid, demonstrating a synergistic effect that enhances the degradation rate. This method represents a novel approach to removing recalcitrant organic compounds from wastewater, contributing to environmental protection efforts (Kishimoto et al., 2005).
Chemical Analysis and Mechanistic Studies
Investigation of Dehalogenation Mechanisms : Research into the nonenzymatic reactions related to 4-Chlorobenzoin and its derivatives helps in understanding the dehalogenation mechanisms, offering valuable insights for developing methods to break down chlorinated organic pollutants more effectively (and & Bruice, 1997).
properties
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxy-2-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUKKJIDPMMCMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543509 | |
Record name | 1-(4-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzoin | |
CAS RN |
39774-18-0 | |
Record name | 1-(4-Chlorophenyl)-2-hydroxy-2-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chlorobenzoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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